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Compound of Interest

Compound Name: Ononetin

Cat. No.: B1677329 Get Quote

An In-depth Examination of the Chemical Structure, Physicochemical Properties, and Biological

Activities of a Promising Natural Product

Introduction
Ononetin is a naturally occurring deoxybenzoin found in the roots of Ononis spinosa (spiny

restharrow), a plant with a history of use in traditional medicine.[1] In recent years, ononetin
has garnered significant scientific interest due to its potent and selective inhibitory effects on

the Transient Receptor Potential Melastatin 3 (TRPM3) ion channel, a key player in sensory

transduction and pain perception. This technical guide provides a comprehensive overview of

the chemical structure, physicochemical properties, and biological activities of ononetin, with a

focus on its mechanism of action and relevant experimental protocols for its study.

Chemical Structure and Identifiers
Ononetin, with the IUPAC name 1-(2,4-dihydroxyphenyl)-2-(4-methoxyphenyl)ethanone, is a

member of the deoxybenzoin class of organic compounds.[1] Its chemical structure is

characterized by a 2,4-dihydroxyphenyl group linked to a 4-methoxyphenyl group through a

two-carbon ethanone bridge.
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Identifier Value

IUPAC Name
1-(2,4-dihydroxyphenyl)-2-(4-

methoxyphenyl)ethanone

SMILES
COC1=CC=C(C=C1)CC(=O)C2=C(C=C(C=C2)

O)O

CAS Number 487-49-0

Molecular Formula C₁₅H₁₄O₄

Molecular Weight 258.27 g/mol

InChI

InChI=1S/C15H14O4/c1-19-12-5-2-10(3-6-12)8-

14(17)13-7-4-11(16)9-15(13)18/h2-

7,9,16,18H,8H2,1H3

Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is crucial for its

development as a therapeutic agent. While experimental data for some properties of ononetin
are not readily available in the public domain, the following table summarizes the known

information.

Property Value

Melting Point Not available

Boiling Point Not available

pKa Not available

Solubility Soluble in DMSO and ethanol.

Biological Activities and Mechanism of Action
The primary and most well-characterized biological activity of ononetin is its potent and

selective inhibition of the TRPM3 ion channel.
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TRPM3 Inhibition
Ononetin has been identified as a potent blocker of the TRPM3 ion channel with an IC₅₀ of

approximately 300 nM.[1] TRPM3 is a calcium-permeable non-selective cation channel

expressed in sensory neurons and is activated by various stimuli, including the neurosteroid

pregnenolone sulfate (PregS) and heat. By inhibiting TRPM3, ononetin effectively blocks the

influx of calcium ions into cells in response to these stimuli.[1] This inhibitory action is believed

to be the basis for its observed analgesic effects. The mechanism of inhibition is thought to be

through direct interaction with the channel, preventing its opening.[2]

Anti-inflammatory and Analgesic Effects
The inhibition of TRPM3 by ononetin contributes to its analgesic properties by modulating pain

signaling pathways. Additionally, some studies on related isoflavones suggest potential anti-

inflammatory effects through the inhibition of key inflammatory mediators. For instance, the

related compound ononin has been shown to reduce the production of nitric oxide (NO),

prostaglandin E₂ (PGE₂), and pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in

lipopolysaccharide (LPS)-stimulated macrophages.[3] This anti-inflammatory action is mediated

through the inhibition of the NF-κB and MAPK signaling pathways.[3] While these findings are

for a related compound, they suggest a potential avenue for the anti-inflammatory activity of

ononetin that warrants further investigation.

Signaling Pathway
The primary signaling pathway modulated by ononetin is the TRPM3-mediated calcium

signaling pathway. In sensory neurons, activation of TRPM3 by stimuli like PregS or heat leads

to an influx of Ca²⁺, which in turn triggers downstream signaling cascades that result in the

sensation of pain. Ononetin directly blocks the TRPM3 channel, thereby inhibiting this initial

Ca²⁺ influx and dampening the pain signal.
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Caption: Ononetin inhibits the TRPM3 channel, blocking Ca²⁺ influx.

Experimental Protocols
This section provides an overview of key experimental protocols used to characterize the

biological activity of ononetin.

Whole-Cell Patch-Clamp Electrophysiology for TRPM3
Inhibition
This technique is the gold standard for studying ion channel function and is used to directly

measure the inhibitory effect of ononetin on TRPM3 currents.

Principle: The whole-cell patch-clamp technique allows for the measurement of ionic currents

across the entire cell membrane. By applying a TRPM3 agonist like PregS, one can elicit a

characteristic current. The inhibitory effect of ononetin is then quantified by its ability to reduce

this current.

Methodology:

Cell Preparation: Isolate sensory neurons (e.g., dorsal root ganglion neurons) or use a cell

line stably expressing TRPM3.
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Pipette Preparation: Fabricate glass micropipettes with a resistance of 3-5 MΩ and fill with

an appropriate internal solution.

Seal Formation: Achieve a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and

the cell membrane.

Whole-Cell Configuration: Apply gentle suction to rupture the membrane patch, gaining

electrical access to the cell's interior.

Current Recording: Clamp the cell membrane at a holding potential (e.g., -60 mV) and apply

voltage ramps to record baseline currents.

Agonist Application: Perfuse the cells with a solution containing a known concentration of a

TRPM3 agonist (e.g., 100 µM PregS) and record the elicited current.

Inhibitor Application: Co-apply ononetin (e.g., at its IC₅₀ of 300 nM) with the agonist and

record the resulting current to determine the extent of inhibition.

Intracellular Calcium Imaging Assay
This assay measures the ability of ononetin to block the increase in intracellular calcium

concentration mediated by TRPM3 activation.

Principle: Cells are loaded with a calcium-sensitive fluorescent dye. Upon TRPM3 activation

and subsequent calcium influx, the dye fluoresces, and the change in fluorescence intensity is

measured over time. Ononetin's inhibitory activity is determined by its ability to prevent or

reduce this fluorescence increase.

Methodology:

Cell Seeding: Plate TRPM3-expressing cells in a 96-well plate and allow them to adhere.

Dye Loading: Incubate the cells with a calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM)

in a suitable buffer.

Compound Incubation: Pre-incubate the cells with various concentrations of ononetin or a

vehicle control.
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Agonist Stimulation: Add a TRPM3 agonist (e.g., PregS) to the wells to stimulate calcium

influx.

Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at

appropriate excitation and emission wavelengths using a plate reader or fluorescence

microscope.

Data Analysis: Calculate the change in fluorescence intensity over time and determine the

dose-dependent inhibition by ononetin.

Cell Viability Assay (MTT Assay)
This assay is crucial to ensure that the observed inhibitory effects of ononetin are not due to

cytotoxicity.

Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity.

Viable cells with active dehydrogenases can reduce the yellow tetrazolium salt MTT to purple

formazan crystals. The amount of formazan produced is proportional to the number of viable

cells.

Methodology:

Cell Seeding: Plate cells in a 96-well plate.

Compound Treatment: Treat the cells with a range of ononetin concentrations for a specified

period (e.g., 24-48 hours).

MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours to allow for

formazan formation.

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the

formazan crystals.

Absorbance Measurement: Measure the absorbance of the solubilized formazan at

approximately 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control

cells.
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Western Blotting for NF-κB Activation
To investigate the potential anti-inflammatory mechanism of ononetin, western blotting can be

used to assess the activation of the NF-κB pathway.

Principle: NF-κB activation involves the phosphorylation and subsequent degradation of its

inhibitory protein, IκBα, and the phosphorylation of the p65 subunit of NF-κB. Western blotting

uses specific antibodies to detect the levels of these phosphorylated proteins and the total

protein levels as a measure of pathway activation.

Methodology:

Cell Treatment: Treat macrophage cells (e.g., RAW 264.7) with an inflammatory stimulus

(e.g., LPS) in the presence or absence of ononetin.

Cell Lysis: Lyse the cells to extract total proteins.

Protein Quantification: Determine the protein concentration of each lysate.

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel

electrophoresis.

Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or

nitrocellulose).

Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated

IκBα, total IκBα, phosphorylated p65, and total p65. A loading control antibody (e.g., β-actin

or GAPDH) should also be used.

Detection: Use a labeled secondary antibody and a suitable detection reagent to visualize

the protein bands.

Analysis: Quantify the band intensities to determine the effect of ononetin on the

phosphorylation and degradation of IκBα and the phosphorylation of p65.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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